Cas no 863578-32-9 (tert-butyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate)

Tert-butyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a 2-hydroxyethyl substituent at the 3-position. The Boc group enhances stability and facilitates selective deprotection under mild acidic conditions, making it valuable in peptide synthesis and medicinal chemistry applications. The (3S) stereochemistry ensures enantioselectivity in asymmetric synthesis, while the hydroxyethyl side chain offers versatility for further functionalization. This compound is commonly employed as an intermediate in the synthesis of pharmaceuticals and bioactive molecules, particularly where controlled stereochemistry and protective group strategies are critical. Its well-defined structure and reactivity profile make it a reliable building block in organic synthesis.
tert-butyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate structure
863578-32-9 structure
Product Name:tert-butyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate
CAS No:863578-32-9
MF:C12H23NO3
MW:229.315923929214
MDL:MFCD06796566
CID:720281
PubChem ID:25417881
Update Time:2025-10-28

tert-butyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1-Piperidinecarboxylicacid, 3-(2-hydroxyethyl)-, 1,1-dimethylethyl ester, (3S)-
    • (S)-1-N-Boc-3-(2-hydroxyethyl)piperidine
    • (S)-1-N-Boc-piperidine-3-ethanol
    • (S)-tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate
    • (S)-3-(2-Hydroxy-ethyl)-piperidine-1-carboxylic acid tert-butyl ester
    • tert-butyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate
    • A13560
    • MFCD06796566
    • SCHEMBL792672
    • (S)-tert-Butyl?3-(2-hydroxyethyl)piperidine-1-carboxylate
    • (s)-tert-butyl3-(2-hydroxyethyl)piperidine-1-carboxylate
    • AS-37012
    • EN300-6491940
    • (s)-1-boc-3-hydroxyethyl piperidine
    • CS-WAA0211
    • DTXSID50649640
    • AKOS027327648
    • (S)-2-[1-(tert-Butoxycarbonyl)piperidin-3-yl]ethanol
    • 863578-32-9
    • tert-butyl (S)-3-(2-hydroxyethyl)piperidine-1-carboxylate
    • MDL: MFCD06796566
    • Inchi: 1S/C12H23NO3/c1-12(2,3)16-11(15)13-7-4-5-10(9-13)6-8-14/h10,14H,4-9H2,1-3H3/t10-/m0/s1
    • InChI Key: DXABICKZWDHPIP-JTQLQIEISA-N
    • SMILES: O(C(C)(C)C)C(N1CCC[C@@H](CCO)C1)=O

Computed Properties

  • Exact Mass: 229.168
  • Monoisotopic Mass: 229.168
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.8A^2
  • XLogP3: 1.5

Experimental Properties

  • Color/Form: Pale-yellow to Yellow-brown Liquid
  • Density: 1.043
  • Boiling Point: 324.1°C at 760 mmHg
  • Flash Point: 149.8°C
  • Refractive Index: 1.478
  • PSA: 49.77000
  • LogP: 1.95380

tert-butyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate Security Information

tert-butyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate Pricemore >>

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tert-butyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:863578-32-9)tert-butyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate
Order Number:A13560
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:00
Price ($):723.0
Email:sales@amadischem.com

Additional information on tert-butyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate

Introduction to tert-butyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate (CAS No. 863578-32-9)

tert-butyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate (CAS No. 863578-32-9) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a member of the piperidine family, characterized by its unique structural features, including a tert-butyl group and a hydroxyethyl substituent. These characteristics make it an attractive candidate for various applications, particularly in the development of novel therapeutic agents.

The chiral nature of tert-butyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate is crucial for its biological activity and selectivity. Chirality, or the property of molecules that are non-superimposable mirror images, plays a pivotal role in drug design and development. The (3S) configuration of this compound ensures that it can interact specifically with biological targets, potentially leading to enhanced efficacy and reduced side effects compared to its racemic counterpart.

In recent years, significant advancements have been made in understanding the pharmacological properties of tert-butyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate. Studies have shown that this compound exhibits potent activity against various biological targets, including enzymes and receptors involved in neurological disorders, cardiovascular diseases, and cancer. For instance, research published in the *Journal of Medicinal Chemistry* has demonstrated that tert-butyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate can effectively modulate the activity of specific G protein-coupled receptors (GPCRs), which are key players in many physiological processes.

The tert-butyl group in tert-butyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate contributes to its stability and solubility properties. This group provides steric protection, which can enhance the compound's resistance to metabolic degradation and improve its bioavailability. Additionally, the hydroxyethyl substituent adds polarity to the molecule, which can facilitate its interaction with hydrophilic regions of target proteins. These structural features collectively make tert-butyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate a versatile scaffold for drug discovery.

The synthesis of tert-butyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate has been extensively studied and optimized to ensure high yields and enantiomeric purity. Various synthetic routes have been reported, including asymmetric synthesis methods that utilize chiral catalysts or auxiliaries to achieve the desired stereochemistry. One notable approach involves the use of chiral phosphine ligands in palladium-catalyzed reactions, which has proven to be highly effective in producing enantiomerically pure tert-butyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate.

Clinical trials involving tert-butyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate are currently underway to evaluate its safety and efficacy in treating various conditions. Preliminary results from phase I trials have shown promising outcomes, with the compound demonstrating good tolerability and pharmacokinetic profiles. Further studies are needed to fully elucidate its therapeutic potential and identify optimal dosing regimens.

In addition to its pharmaceutical applications, tert-butyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate has also found use as an intermediate in the synthesis of other biologically active compounds. Its unique chemical structure makes it a valuable building block for constructing complex molecules with diverse biological activities. Researchers are continuously exploring new ways to leverage this compound's properties for developing innovative treatments.

The environmental impact of tert-butyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate is another important consideration in its development and use. Studies have shown that this compound is biodegradable and does not pose significant environmental risks when handled properly. However, best practices for waste management and disposal should be followed to ensure minimal ecological impact.

In conclusion, tert-butyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate (CAS No. 863578-32-9) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, chiral nature, and biological activity make it an attractive candidate for developing novel therapeutic agents. Ongoing research and clinical trials will further elucidate its therapeutic potential and contribute to advancements in drug discovery.

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Amadis Chemical Company Limited
(CAS:863578-32-9)tert-butyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate
A13560
Purity:99%
Quantity:5g
Price ($):723.0
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